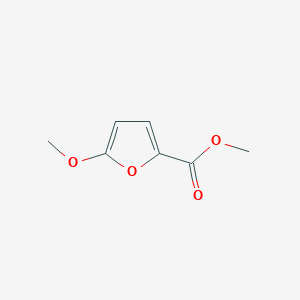

methyl 5-methoxyfuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxyfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-9-6-4-3-5(11-6)7(8)10-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQYNYHYTIYLGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334464 | |

| Record name | 2-Furancarboxylic acid, 5-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53869-94-6 | |

| Record name | 2-Furancarboxylic acid, 5-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Investigation of Chemical Reactivity and Reaction Mechanisms of Methyl 5 Methoxyfuran 2 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. chemicalbook.com The rate of electrophilic substitution in furan is significantly faster than in benzene. chemicalbook.com The preferred sites of attack are the C2 and C5 positions, as the cationic intermediate (the sigma complex) formed during substitution at these positions is better stabilized by resonance, with three contributing structures. chemicalbook.comquora.com Attack at C3 or C4 leads to a less stable intermediate with only two resonance structures. chemicalbook.com

In methyl 5-methoxyfuran-2-carboxylate, the C2 and C5 positions are already substituted. Therefore, any further electrophilic substitution must occur at the C3 or C4 positions. The outcome of such a reaction is dictated by the competing electronic effects of the existing substituents.

The 5-methoxy group is a powerful activating group due to the +M (mesomeric) effect, where the oxygen's lone pairs donate electron density to the ring. This effect strongly directs incoming electrophiles to the ortho (C4) and para (C2) positions.

The 2-methyl carboxylate group is a deactivating group due to its -I (inductive) and -M effects, withdrawing electron density from the ring and making electrophilic attack more difficult.

Conversely, nucleophilic aromatic substitution on the furan ring is generally unfavorable due to the ring's inherent electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, a condition not sufficiently met by the methoxycarbonyl group alone in this compound.

Transformations Involving the Ester Moiety

The methyl ester group of this compound can be converted to other esters via transesterification. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using the new alcohol as a solvent or by removing the methanol (B129727) by-product as it forms.

Industrially relevant transesterification processes for furan-based esters have been developed. For example, a patented process describes the synthesis of furfuryl esters by reacting an alkyl ester (like methyl acetate) with furfuryl alcohol. google.com This reaction proceeds in high yield at moderate temperatures (40-60 °C) using potassium carbonate as a heterogeneous catalyst. google.com A similar strategy could be employed for the transesterification of this compound.

Table 1: Representative Conditions for Transesterification of Furan Esters

| Catalyst | Alcohol | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Potassium Carbonate | Furfuryl Alcohol | 50 | 95 | google.com |

| Potassium Carbonate | Tetrahydrofurfuryl Alcohol | 50 | 92 | google.com |

| Sulfuric Acid (catalytic) | Excess Ethanol (B145695) | Reflux | High | General |

| Sodium Methoxide (B1231860) (catalytic) | Excess Propanol | Reflux | High | General |

The ester functionality is readily susceptible to reduction but is generally resistant to oxidation.

Reduction: The methoxycarbonyl group can be effectively reduced to a primary alcohol, yielding (5-methoxyfuran-2-yl)methanol. The most common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide salt and yield the final alcohol product. numberanalytics.comlibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide ion to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to the primary alcohol. masterorganicchemistry.com It is impossible to stop the reaction at the aldehyde stage when using a strong reducing agent like LiAlH₄. libretexts.org

Oxidation: The ester group itself is at a high oxidation state and is not prone to further oxidation under standard conditions. The furan ring, however, is sensitive to oxidizing agents, as discussed in section 3.3.2.

Reactivity of the Furan Ring System

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com The efficiency of a Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile (the 2π-electron component). chemistrysteps.com Typically, the reaction is fastest when the diene possesses electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs). masterorganicchemistry.com

In this compound, the furan ring is substituted with an EDG (5-methoxy) and an EWG (2-methoxycarbonyl). This "push-pull" arrangement influences its reactivity:

The 5-methoxy group increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, enhancing its reactivity in normal-electron-demand Diels-Alder reactions with electron-poor dienophiles like maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) (DMAD). masterorganicchemistry.com

The 2-methoxycarbonyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which could potentially enable inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

The reaction of 2,5-disubstituted furans with powerful dienophiles like benzyne (B1209423) is known to proceed, leading to bicyclic adducts that can be further transformed into naphthalene (B1677914) derivatives. google.com The reaction with a dienophile like maleic anhydride would be expected to yield a bicyclic adduct, with the stereochemistry being controlled by the endo rule, which favors the arrangement where the dienophile's substituents are oriented towards the diene's π-system in the transition state. libretexts.orgyoutube.com

Table 2: Examples of Diels-Alder Reactions with Furan Derivatives

| Furan Diene | Dienophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,5-Dimethylfuran | N-Aryl-maleimide | Toluene, 80 °C | exo-Adduct | General |

| Furan | Maleic Anhydride | Heat | Bicyclic endo-Adduct | libretexts.org |

| 2,5-Furandicarboxylic acid | Benzyne | - | Bicyclic Adduct | google.com |

The electron-rich furan ring is susceptible to oxidation, particularly through photooxygenation. This reaction involves the use of a photosensitizer (e.g., Rose Bengal or Methylene Blue) and light to generate singlet oxygen (¹O₂). Singlet oxygen then undergoes a [4+2] cycloaddition with the furan diene to form an unstable endoperoxide intermediate. acs.org

For 2,5-disubstituted furans, this endoperoxide readily undergoes rearrangement. benthamdirect.com In the case of this compound, the endoperoxide would likely rearrange via a process analogous to a Baeyer-Villiger oxidation. The migratory aptitude of the substituents at C2 and C5 would determine the final product structure. Such transformations can lead to a rapid increase in molecular complexity, yielding highly functionalized, linear ester or lactone derivatives. acs.orgbenthamdirect.com This method is a powerful tool in synthetic chemistry for converting simple furans into complex polyoxygenated natural products. acs.org

Rearrangement Reactions and Isomerization Processes

Currently, there is a notable absence of documented rearrangement or isomerization reactions specifically involving this compound in the scientific literature. The stability of the furan ring, substituted with an electron-donating methoxy (B1213986) group and an electron-withdrawing carboxylate group, likely contributes to a lack of spontaneous or easily induced rearrangement pathways under typical laboratory conditions. Research on related furan derivatives primarily focuses on substitution, oxidation, or reduction reactions rather than skeletal reorganizations of the furan core itself.

Functional Group Interconversions at Methoxy and Carboxylate Positions

Functional group interconversions at the C5-methoxy and C2-carboxylate positions represent plausible, albeit not extensively documented, transformations for this compound. The reactivity of these groups can be inferred from general organic chemistry principles and studies on analogous furanic compounds.

The primary interconversions would involve the hydrolysis of the methyl ester to a carboxylic acid and the cleavage (demethylation) of the methoxy ether.

Ester Hydrolysis: The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, 5-methoxyfuran-2-carboxylic acid. This reaction is a standard transformation and can be achieved under acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid (e.g., H₂SO₄, HCl) in an aqueous solution. The mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification) involves treating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This process is irreversible and results in the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Ether Cleavage (Demethylation): The C5-methoxy group, an aryl methyl ether, can be cleaved to yield a hydroxyl group, forming methyl 5-hydroxyfuran-2-carboxylate. This transformation typically requires harsh conditions and strong reagents capable of cleaving the stable ether linkage.

Reagents for Demethylation: Strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI) are classic reagents for cleaving methyl ethers. Lewis acids, such as boron tribromide (BBr₃), are also highly effective and often used for demethylating aryl methyl ethers under milder conditions compared to strong acids. More recently, biocatalytic methods using methyltransferases have been explored for the demethylation of guaiacol (B22219) derivatives, suggesting potential for greener alternatives, although this has not been applied to furan substrates.

The following tables outline the projected conditions for these functional group interconversions.

Table 1: Projected Conditions for Hydrolysis of this compound

| Transformation | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq) or HCl (aq) | Water/Dioxane | Reflux | 5-Methoxyfuran-2-carboxylic acid |

This table represents projected reaction conditions based on standard organic transformations, as specific literature for this compound is unavailable.

Table 2: Projected Conditions for Demethylation of this compound

| Transformation | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Lewis Acid Cleavage | Boron tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to Room Temp | Methyl 5-hydroxyfuran-2-carboxylate |

This table represents projected reaction conditions based on standard organic transformations, as specific literature for this compound is unavailable.

Rational Design and Synthesis of Advanced Derivatives and Analogs of Methyl 5 Methoxyfuran 2 Carboxylate

Furan (B31954) Ring Functionalization Strategies for Diverse Derivatives

The furan nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions. numberanalytics.comchemicalbook.com This reactivity is significantly faster than that of benzene. chemicalbook.com The positions for electrophilic attack are preferentially C5 and C2, as the cationic intermediate (sigma complex) formed by attack at these positions is stabilized by three resonance structures, compared to only two for an attack at C3 or C4. quora.comquora.com In methyl 5-methoxyfuran-2-carboxylate, the C5 and C2 positions are already substituted. Therefore, functionalization will be directed to the C3 and C4 positions, guided by the electronic effects of the existing methoxy (B1213986) and carboxylate groups.

Common electrophilic substitution reactions applicable to the furan ring include nitration, halogenation, and formylation. numberanalytics.com For instance, nitration can be achieved using reagents like nitric acid in acetic anhydride (B1165640). numberanalytics.com The Vilsmeier-Haack reaction, which uses a reagent formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a mild and effective method for introducing a formyl group onto electron-rich aromatic rings like furan. ijpcbs.comorganic-chemistry.org While direct examples on this compound are scarce in the literature, formylation of related furfuryl ethers and methylfurans has been described. researchgate.net Another key strategy is the coupling with other molecular fragments, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling, which has been used to synthesize 5-arylfuran-2-carbaldehydes from 5-bromofuran-2-carbaldehyde and aryl boronic acids. nih.gov This suggests that if the furan ring of this compound were first halogenated, subsequent cross-coupling reactions could introduce a wide variety of aryl or other groups.

| Reaction Type | Typical Reagents | Potential Product from this compound | Reference |

| Formylation | Vilsmeier-Haack (POCl₃/DMF) | Methyl 4-formyl-5-methoxyfuran-2-carboxylate | ijpcbs.comresearchgate.net |

| Nitration | HNO₃ / Acetic Anhydride | Methyl 5-methoxy-4-nitrofuran-2-carboxylate | numberanalytics.com |

| Bromination | Br₂ / Catalyst (e.g., FeBr₃) | Methyl 4-bromo-5-methoxyfuran-2-carboxylate | numberanalytics.com |

| Arylation (via Halogenation) | 1. Halogenation (e.g., NBS) 2. Aryl Boronic Acid, Pd Catalyst | Methyl 5-methoxy-4-arylfuran-2-carboxylate | nih.gov |

This table presents potential reactions based on the general reactivity of furan rings. Specific experimental validation for this compound may be required.

Carboxamide and Other Nitrogen-Containing Derivatives

The ester functional group in this compound is a prime site for modification to generate a diverse library of derivatives, particularly carboxamides. Amide derivatives are of significant interest due to their prevalence in biologically active molecules and their ability to participate in hydrogen bonding. The synthesis of furan-2-carboxamides often proceeds through the conversion of a furan-2-carboxylic acid to its more reactive acyl chloride, followed by reaction with a primary or secondary amine. mdpi.com For instance, furan-2-carbonyl chloride can be reacted with various amines to produce N-substituted furan-2-carboxamides. researchgate.net

A common synthetic route involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-methoxyfuran-2-carboxylic acid. uni.lu This acid can then be treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. Subsequent reaction with a wide range of amines yields the desired carboxamide derivatives. mdpi.com Another approach involves direct amidation of the ester, though this typically requires harsher conditions or specific catalysts. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the direct formation of an amide bond between the carboxylic acid and an amine. orientjchem.org

Beyond simple carboxamides, more complex nitrogen-containing structures can be synthesized. For example, furoyl isothiocyanate, generated from furan-2-carbonyl chloride and potassium thiocyanate, serves as a versatile precursor for carbamothioyl-furan-2-carboxamide derivatives upon reaction with primary amines. mdpi.com These derivatives introduce a thiourea (B124793) moiety, significantly altering the molecule's electronic and steric properties. mdpi.com The introduction of other nitrogen heterocycles is also a viable strategy for creating novel derivatives. mdpi.comfrontiersin.orgclockss.org

| Derivative Type | Synthetic Precursor | Key Reagents | Example Product Structure | Reference |

| Carboxamide | 5-Methoxyfuran-2-carboxylic acid | 1. SOCl₂ 2. R-NH₂ | N-substituted 5-methoxyfuran-2-carboxamide | mdpi.com |

| Carboxamide | 5-Methoxyfuran-2-carboxylic acid | DCC, DMAP, R-NH₂ | N-substituted 5-methoxyfuran-2-carboxamide | orientjchem.org |

| Carbamothioyl-carboxamide | 5-Methoxyfuran-2-carbonyl chloride | 1. KSCN 2. R-NH₂ | N-(arylcarbamothioyl)-5-methoxyfuran-2-carboxamide | mdpi.com |

Conjugates and Hybrid Molecular Structures

The creation of hybrid molecules, which combine two or more distinct pharmacophores or functional moieties into a single chemical entity, is a powerful strategy in drug discovery and materials science. mdpi.com The this compound scaffold can be elaborated into complex conjugates by leveraging functionalization of both the furan ring and its substituents.

One approach involves modifying the substituent at the C5 position. While the parent compound has a methoxy group, related furan-2-carboxylates with a C5-hydroxymethyl or C5-chloromethyl group serve as versatile handles for introducing other structures. orientjchem.orgbldpharm.com For example, a C5-chloromethyl derivative can react with phenols to form ether linkages, creating hybrid structures like methyl 5-((4-chlorophenoxy)methyl)furan-2-carboxylate. bldpharm.com This strategy allows for the conjugation of various phenolic compounds to the furan core.

Another strategy involves functionalizing the furan ring itself, as discussed in section 4.1, and then using the newly introduced group as an anchor point. For instance, a formyl group introduced at the C4 position could undergo condensation reactions with hydrazines or other nucleophiles to form hydrazones or imines, linking the furan to another molecular system. nih.gov Studies on related furan structures have shown the synthesis of hybrid molecules by connecting furan with nitrogen-containing heterocycles like pyrrolidine (B122466) or chromen-4-ones, highlighting the synthetic versatility of the furan core. researchgate.netmdpi.com

Structure-Reactivity Relationship Studies in Derivatization Pathways

Understanding the relationship between the structure of this compound and its chemical reactivity is crucial for predicting and controlling the outcomes of derivatization reactions. The reactivity of the furan ring is governed by the interplay of the electronic effects of its two substituents: the methoxy group (-OCH₃) at C5 and the methyl carboxylate group (-COOCH₃) at C2.

Directing Effects in Electrophilic Substitution :

The methoxy group is a strong electron-donating group (EDG) through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The resonance effect is dominant, making it an activating group that increases the electron density of the furan ring, rendering it more susceptible to electrophilic attack. chemicalbook.com It is an ortho, para-director. In the furan ring, this directs incoming electrophiles to the C4 position (ortho) and the C2 position (para).

The methyl carboxylate group is an electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). This makes it a deactivating group, decreasing the ring's reactivity towards electrophiles. It is a meta-director, which in this case corresponds to the C4 and C3 positions.

Predicted Regioselectivity : The net effect of these two substituents determines the most likely position for electrophilic substitution. The powerful activating and directing effect of the C5-methoxy group strongly favors substitution at the C4 position. The C2 position is already blocked. The C4 position is also a meta position relative to the deactivating carboxylate group, which is less unfavorable than the ortho C3 position. Therefore, electrophilic functionalization is predicted to occur predominantly at the C4 position .

Reactivity of the Ester Group : The reactivity of the methyl carboxylate group in nucleophilic acyl substitution (e.g., amidation) is standard for an ester. Its conversion to a more reactive species like an acyl chloride is a common strategy to facilitate reactions with weaker nucleophiles. mdpi.com The electronic nature of the furan ring, being electron-rich, might slightly influence the reactivity of the attached carbonyl group, but typically, direct transformations of the ester are predictable based on general principles of carboxylic acid derivative chemistry.

Structure-activity relationship (SAR) studies on related furan-based compounds have shown that modifications to substituents can significantly impact biological activity. For example, in a series of carbamothioyl-furan-2-carboxiamde derivatives, the nature of the substituent on an attached phenyl ring was found to directly influence anti-cancer activity. mdpi.com Similarly, for furan-based inhibitors, the introduction of groups like dimethyl amine or piperidine (B6355638) at specific positions on an attached phenyl ring improved activity, whereas a carboxylic acid group was detrimental. nih.gov These findings underscore the importance of systematic derivatization and the study of structure-reactivity and structure-activity relationships in designing advanced molecules based on the this compound scaffold.

Advanced Spectroscopic and Analytical Methodologies for Research on Methyl 5 Methoxyfuran 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including methyl 5-methoxyfuran-2-carboxylate. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the furan (B31954) ring typically appear in the region of δ 6.0-7.5 ppm. The methoxy (B1213986) group protons (-OCH₃) would produce a sharp singlet around δ 3.8-4.0 ppm, and the methyl ester protons (-COOCH₃) would also appear as a singlet, typically slightly downfield in a similar region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester group is typically the most deshielded, appearing in the range of δ 158-165 ppm. The carbons of the furan ring would resonate in the aromatic region (δ 100-160 ppm), with the carbon attached to the oxygen atom (C5) being significantly downfield due to the oxygen's electron-withdrawing effect. The methoxy and methyl ester carbons would appear in the upfield region, typically between δ 50-60 ppm.

A study of related furan derivatives provides insight into the expected chemical shifts. For instance, in dimethyl furan-2,5-dicarboxylate (B1257723), the furan ring protons appear at δ 7.20 ppm and the methyl ester protons at δ 3.91 ppm in CDCl₃. rsc.org For methyl 5-methylfuran-2-carboxylate, the ¹H NMR in CDCl₃ shows signals at δ 7.16 ppm and δ 6.49 ppm for the furan ring protons and δ 3.88 ppm for the methyl ester protons. rsc.org

| Proton Type | Expected Chemical Shift (ppm) in CDCl₃ |

| Furan Ring Protons | 6.0 - 7.5 |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 |

| Methyl Ester Protons (-COOCH₃) | 3.8 - 4.0 |

This table is interactive. Click on the headers to sort.

| Carbon Type | Expected Chemical Shift (ppm) in CDCl₃ |

| Carbonyl Carbon (C=O) | 158 - 165 |

| Furan Ring Carbons | 100 - 160 |

| Methoxy Carbon (-OCH₃) | 50 - 60 |

| Methyl Ester Carbon (-COOCH₃) | 50 - 60 |

This table is interactive. Click on the headers to sort.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₇H₈O₄), HRMS can confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z). achemblock.com

The calculated exact mass of this compound is 156.0423 g/mol . HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to yield an experimental m/z value very close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. For example, a study on related furan derivatives utilized high-resolution time-of-flight mass spectrometry with ESI to confirm the molecular formulas of synthesized compounds. rsc.org

Vibrational Spectroscopy Applications (IR, Raman) in Mechanistic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study reaction mechanisms. acs.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region. The C=C stretching vibrations of the furan ring are expected around 1500-1600 cm⁻¹, and the C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 2850-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. acs.org The C=C stretching vibrations of the furan ring are typically strong in the Raman spectrum. The technique is particularly useful for studying reactions in aqueous media and for monitoring the transformation of functional groups during a chemical reaction, which can provide mechanistic insights. acs.orgresearchgate.net For instance, the oxidation of furfural (B47365) to furoic acid has been monitored using Raman spectroscopy, demonstrating its utility in mechanistic studies of furan derivatives. acs.org Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and assign the vibrational frequencies, aiding in the interpretation of the experimental spectra. globalresearchonline.netresearchgate.net

| Functional Group | Expected IR Absorption (cm⁻¹) |

| C=O (Ester) | 1720 - 1740 |

| C-O (Ester, Ether) | 1000 - 1300 |

| C=C (Furan Ring) | 1500 - 1600 |

| C-H (Aromatic, Alkyl) | 2850 - 3100 |

This table is interactive. Click on the headers to sort.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging if it is a liquid or low-melting solid at room temperature, derivatives of this compound can be synthesized and their crystal structures determined.

The analysis of the crystal structure of a derivative would provide precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the molecule's conformation in the solid state and the nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence its physical properties. For example, the crystal structure of a related compound, methyl 5-(3-hydroxyphenyl)furan-2-carboxylate, has been reported, revealing a melting point of 143-147 °C, which suggests it is a solid amenable to X-ray analysis. sigmaaldrich.com

Chromatographic Techniques Coupled with Spectrometry (e.g., UPLC-QTOF-MS)

The combination of chromatographic separation techniques with mass spectrometry provides a powerful platform for the analysis of complex mixtures and the identification of specific compounds. Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a particularly effective method. nih.govnih.govresearchgate.net

UPLC offers high-resolution separation of components in a mixture with shorter analysis times compared to conventional HPLC. The separated components are then introduced into the QTOF mass spectrometer, which provides high-resolution and accurate mass data, enabling the confident identification of known compounds and the elucidation of unknown structures. This technique has been successfully applied to the analysis of furan and its metabolites in complex biological matrices like urine. nih.govnih.govresearchgate.net The development of such methods is crucial for studying the metabolic fate of furan derivatives. nih.govnih.gov Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for the analysis of volatile and semi-volatile furan derivatives in various food matrices. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Investigations of Methyl 5 Methoxyfuran 2 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in exploring the electronic structure and predicting the reactivity of molecules like methyl 5-methoxyfuran-2-carboxylate. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical behavior.

Detailed research on related furan (B31954) carboxylates has utilized DFT computations to elucidate geometric characteristics and other physical properties. mdpi.com Such studies often calculate global reactivity parameters, which help in predicting the chemical reactivity of the molecule. mdpi.com Key parameters include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO indicates the molecule's ability to accept electrons. A lower LUMO energy points to a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap is associated with a soft molecule, which is more polarizable and reactive, while a large energy gap indicates a hard, more stable molecule. mdpi.com

Chemical Potential (μ): This parameter measures the tendency of electrons to escape from the molecule.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. mdpi.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. mdpi.com

For a series of 4-(methoxycarbonyl)phenyl 5-arylfuran-2-carboxylates, DFT calculations were performed to determine these reactivity descriptors, providing a comprehensive understanding of their electronic properties. mdpi.com Similar calculations for this compound would yield valuable data on its stability and potential reactivity in various chemical environments.

Table 1: Illustrative Reactivity Descriptors for a Furan Derivative (Calculated via DFT)

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.367 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.632 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.735 |

| Ionization Potential (I) | -EHOMO | 6.367 |

| Electron Affinity (A) | -ELUMO | 1.632 |

| Global Hardness (η) | (I - A) / 2 | 2.367 |

| Global Softness (S) | 1 / (2η) | 0.211 |

| Electronegativity (χ) | (I + A) / 2 | 4.000 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.000 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.380 |

Note: The values presented in this table are based on data for a related compound, 1-benzofuran-2-carboxylic acid, and are for illustrative purposes only to show the type of data generated from quantum chemical calculations. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds connecting the methoxy (B1213986) and carboxylate groups to the furan ring, MD simulations can provide a detailed understanding of its conformational landscape.

The general procedure involves:

System Setup: A model of the molecule is placed in a simulation box, often with a solvent to mimic experimental conditions.

Energy Minimization: The initial structure is optimized to remove any steric clashes or unfavorable geometries.

Simulation: The system is heated to a target temperature and equilibrated. Then, a production simulation is run for a set amount of time (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated by integrating Newton's laws of motion.

Analysis: The resulting trajectory is analyzed to identify the most stable conformations, the transitions between them, and the flexibility of different parts of the molecule.

Docking Studies for Molecular Interaction Prediction (e.g., with biological macromolecules)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. jbcpm.com This method is instrumental in drug discovery and molecular biology for predicting the binding affinity and mode of action of a compound.

For this compound, docking studies could be employed to predict its potential interactions with various biological targets. The process typically involves:

Preparation of Receptor and Ligand: Three-dimensional structures of the target protein and the ligand (this compound) are prepared. This includes adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Although no specific docking studies for this compound have been reported, studies on other furan derivatives highlight the potential of this approach. For example, in silico investigations of other synthesized furan derivatives have used molecular docking to identify potential protein targets and to understand their antimicrobial activity. mdpi.com These studies successfully predicted interactions with proteins like thymidylate kinase (TMK) and cytochrome P450 enzymes, demonstrating how docking can guide the development of new therapeutic agents. mdpi.com

Table 2: Example of Molecular Docking Results for a Heterocyclic Compound Against a Target Protein

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound A | Protein X | -8.6 | TYR-82, PHE-265, GLU-119 |

| Compound B | Protein X | -9.1 | TYR-82, LEU-268, ARG-122 |

| Compound C | Protein Y | -7.9 | HIS-45, TRP-150, SER-99 |

| Compound D | Protein Y | -8.3 | HIS-45, ILE-151, ASN-102 |

Note: This table provides hypothetical data to illustrate the typical output of a molecular docking study. The binding energies and interacting residues are crucial for comparing the potential efficacy and binding modes of different ligands.

Prediction of Spectroscopic Parameters

Computational chemistry provides methods to predict various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. DFT is a widely used method for predicting NMR, IR, and UV-Vis spectra. globalresearchonline.net

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.tr Computational workflows for predicting experimental proton spectra often involve a conformational search, geometry optimization of each conformer, and then NMR shift prediction using a specific functional and basis set, often including a solvent model. github.io The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual stable conformers. github.io

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule. globalresearchonline.net These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. By comparing the computed IR and Raman spectra with experimental data, researchers can confirm the structure of a synthesized compound and assign specific peaks to particular molecular vibrations. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra of molecules. globalresearchonline.net These calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π*). globalresearchonline.net

Studies on furan, 2-methylfuran (B129897), and 2,5-dimethylfuran have shown that DFT calculations can accurately predict their vibrational and electronic spectra. globalresearchonline.net For instance, these studies demonstrated how the substitution of a methyl group on the furan ring affects the C=C stretching vibrations and the position of the UV absorption peak. globalresearchonline.net Applying these methods to this compound would allow for a theoretical prediction of its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra, aiding in its experimental characterization.

Elucidation of Reaction Mechanisms via Computational Models

Computational models are essential for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles that are often difficult to observe experimentally. Quantum chemical calculations can map out the potential energy surface of a reaction, helping to determine the most likely pathway.

For reactions involving furan derivatives, computational studies have been crucial in understanding their reactivity. For example, the abnormal reactivity of 2-methoxyfuran was investigated using quantum chemical studies, which revealed that its instability is due to an exceptionally weak O-CH₃ bond. universityofgalway.ie In another study, the mechanism of the reaction between 2-methoxyfuran and an electrophilic alkene was investigated using DFT. researchgate.net The calculations revealed that the reaction proceeds through a zwitterionic intermediate, which was different from the previously postulated Diels-Alder mechanism. researchgate.net

These examples demonstrate how computational models can be applied to understand the reactions of this compound. By calculating the energies of reactants, products, transition states, and any intermediates, researchers can:

Determine the activation energy and reaction feasibility.

Predict the regioselectivity and stereoselectivity of a reaction. mdpi.com

Distinguish between competing reaction pathways.

Understand the role of substituents on the furan ring in directing chemical reactions, such as electrophilic substitution. pharmaguideline.com

Such theoretical investigations would provide a molecular-level understanding of the chemical properties of this compound and guide its use in chemical synthesis.

Mechanistic Investigations of in Vitro Biological Interactions of Methyl 5 Methoxyfuran 2 Carboxylate and Its Derivatives

Antimicrobial Activity: Mechanistic Insights from in vitro Studies

Furan (B31954) derivatives have demonstrated notable antimicrobial properties, and in vitro studies have begun to elucidate the mechanisms underlying this activity. Research points towards two primary pathways: disruption of cell structure and inhibition of essential microbial enzymes.

A key mechanism of antimicrobial action for certain furan derivatives is the disruption of the physical integrity of microbial cells. Studies on methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), a derivative isolated from Streptomyces zerumbet W14, have shown potent bacteriolytic effects. scialert.netscialert.net This compound exhibits high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, and moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. scialert.netscialert.net

The primary mode of action was identified as damage to the bacterial cell wall and membranes. scialert.netscialert.net This was confirmed using the Sytox Green assay, where the stain, which only enters cells with compromised membranes, produced intense fluorescence in bacteria exposed to MFC. scialert.netscialert.net This indicates that the compound compromises membrane integrity, leading to cell death. scialert.netscialert.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values further quantify its efficacy. scialert.net

| Microorganism | Type | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 1 | 16 |

| Bacillus cereus | Gram-positive | 4 | 64 |

| Bacillus subtilis | Gram-positive | 4 | 64 |

| Escherichia coli | Gram-negative | 32 | 256 |

| Salmonella Typhi | Gram-negative | 64 | 512 |

| Serratia marcescens | Gram-negative | 32 | 256 |

| Pseudomonas aeruginosa | Gram-negative | 64 | 512 |

Beyond structural damage, furan derivatives can also act by inhibiting crucial microbial enzymes. For instance, 5-phenyl-furan-2-carboxylic acids have been identified as a promising class of antimycobacterial agents. mdpi.com Their mechanism involves interfering with iron homeostasis through the inhibition of salicylate (B1505791) synthase (MbtI), an essential enzyme in the mycobactin biosynthesis pathway of mycobacteria. mdpi.com

In silico studies on other derivatives, such as methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate, have further supported the enzyme inhibition hypothesis. uem.brcumhuriyet.edu.tr Molecular docking calculations predicted that this compound targets and inhibits thymidylate kinase (TMK) in S. aureus and the CarO protein in Acinetobacter baumannii, suggesting a specific enzymatic interaction that contributes to its antimicrobial effect. uem.brcumhuriyet.edu.tr

Anticancer Activity: Cellular Pathway Modulation in Established Cell Lines

Derivatives of methyl 5-methoxyfuran-2-carboxylate have been evaluated for their potential as anticancer agents, with studies focusing on their cytotoxic effects and ability to modulate cellular pathways in established cancer cell lines.

In vitro cytotoxicity assays have demonstrated that furan derivatives can selectively target cancer cells. Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) showed significant cytotoxic activity against human cervical cancer (HeLa) and liver cancer (HepG2) cell lines. scialert.netscialert.net Notably, this cytotoxicity was selective; the compound was significantly less toxic to normal cell lines, including LLC-MK2 and L929 cells, indicating a potential therapeutic window. scialert.netscialert.net Another study confirmed the cytotoxic effects of MFC and its derivatives against HeLa and HepG2 cells while showing weak cytotoxicity against normal Vero cells. researchgate.netresearchgate.net This selectivity is a critical attribute for potential anticancer compounds. nih.gov

| Cell Line | Cell Type | IC₅₀ (μg/mL) |

|---|---|---|

| HeLa | Cervical Cancer | 64.00 |

| HepG2 | Liver Cancer | 102.53 |

| L929 | Normal Fibroblast | 239.06 |

| LLC-MK2 | Normal Kidney | >512.00 |

Mechanistic studies on related benzofuran derivatives provide insight into how these compounds may induce cancer cell death. Halogenated derivatives of methyl benzofuran-3-carboxylate have been shown to induce apoptosis and modulate the cell cycle in cancer cells. nih.gov One such derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, significantly increased the activity of caspase-3 and caspase-7 in both HepG2 and A549 lung cancer cells, indicating that it induces cell death through a caspase-dependent apoptotic pathway. nih.gov

Furthermore, analysis of the cell cycle revealed that this compound caused cell cycle arrest at the G2/M phase in HepG2 cells. nih.gov Another related bromine-containing derivative induced cell cycle arrest at both the S and G2/M phases in A549 cells. nih.gov This disruption of the normal cell cycle progression prevents cancer cell proliferation and can lead to apoptosis. nih.gov

Anti-inflammatory Properties: in vitro Modulation of Inflammatory Pathways

In vitro models have demonstrated that furan derivatives can modulate key inflammatory pathways. The closely related compound 5-Hydroxymethylfurfural (B1680220) (5-HMF) has been studied for its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for studying inflammation. researchgate.net

Pre-treatment with 5-HMF was found to significantly down-regulate the mRNA expression of major inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net It also suppressed the production of pro-inflammatory cytokines. researchgate.net Similarly, studies on a benzofuran derivative showed a decrease in the secretion of interleukin-6 (IL-6) in HepG2 cancer cells, further highlighting the potential of this class of compounds to modulate inflammatory responses. nih.gov

Antioxidant Mechanisms and Radical Scavenging Studies in vitro

While direct and extensive research on the antioxidant mechanisms of this compound is limited, studies on structurally related furan-2-carboxylate (B1237412) derivatives provide insights into the potential radical scavenging activities of this class of compounds. The furan moiety is recognized for its electron-donating nature, which can contribute to the stabilization of radical species.

Investigations into various furan-carboxylate esters have demonstrated their capacity to scavenge free radicals in vitro. For instance, studies on derivatives often employ assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay to quantify antioxidant potential. The mechanism of action in these assays typically involves the donation of a hydrogen atom or an electron from the antioxidant molecule to the free radical, thereby neutralizing it.

The presence of a methoxy (B1213986) group at the 5-position of the furan ring in this compound is anticipated to enhance its antioxidant capacity. The methoxy group is a strong electron-donating group, which can increase the electron density of the furan ring system, making it more susceptible to reacting with and neutralizing electron-deficient free radicals.

Future in vitro studies focusing specifically on this compound would be invaluable to elucidate its precise antioxidant mechanisms and radical scavenging efficacy. Such studies would likely involve a battery of antioxidant assays to assess different aspects of its radical scavenging ability, including its effectiveness against various reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Enzyme and Receptor Binding Studies in vitro for Interaction Elucidation

The interaction of small molecules with enzymes and receptors is a cornerstone of pharmacological research. For this compound, in vitro studies to elucidate its binding affinity and inhibitory potential against various enzymes and receptors are crucial to understanding its biological activity.

Research on similar furan derivatives has revealed their potential as enzyme inhibitors. For example, a study on methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate identified it as an inhibitor of salicylate synthase MbtI, an enzyme involved in iron acquisition in Mycobacterium tuberculosis. This suggests that the furan-2-carboxylate scaffold can be a viable starting point for the design of enzyme inhibitors.

The specific binding of this compound to enzymes or receptors would be dictated by its three-dimensional structure and the nature of its functional groups. The methoxy and methyl carboxylate groups can participate in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with the amino acid residues in the binding pocket of a target protein.

To comprehensively understand the interaction of this compound with biological targets, a range of in vitro assays would be necessary. These could include enzyme inhibition assays to determine its potency (e.g., IC50 values) against specific enzymes, and receptor binding assays to measure its affinity (e.g., Ki or Kd values) for various receptors. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could provide detailed thermodynamic and kinetic data on these binding interactions.

Currently, there is a lack of specific published data on the enzyme and receptor binding profile of this compound. Further research in this area is warranted to uncover its potential therapeutic targets and mechanisms of action at the molecular level.

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Building Blocks for Complex Organic Molecules

Methyl 5-methoxyfuran-2-carboxylate and its close structural relatives serve as highly versatile building blocks in organic synthesis. The furan (B31954) ring itself is a key structural motif found in numerous natural products. The electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylate group at opposite ends of the furan ring create a polarized system, enabling a variety of chemical transformations.

This reactivity allows chemists to use these molecules as starting materials for more complex structures. For instance, the furan core can be elaborated through various reactions. Research has shown that related furan compounds, such as 2-methylfuran (B129897), can undergo hydroxyalkylation/alkylation and Diels-Alder reactions to produce a range of value-added chemicals and fuel precursors. mdpi.comnih.gov These reactions demonstrate the furan ring's capacity to act as a diene, leading to the formation of new six-membered rings and bicyclic systems.

Furthermore, the functional groups on the furan ring can be selectively modified. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, while the methoxy group can influence the reactivity of the furan ring in electrophilic substitution reactions. This versatility makes compounds like this compound key intermediates in multi-step synthetic pathways aimed at producing complex target molecules. orientjchem.org

A key application is its role as a precursor in the high-yield synthesis of dimethyl furan-2,5-dicarboxylate (B1257723) (MFDC), a crucial monomer for bio-based polyesters. tue.nl The synthesis involves the protection and subsequent oxidative esterification of related furan intermediates, highlighting the strategic importance of such building blocks in achieving complex molecular architectures efficiently. tue.nl

Precursors for Polymer and Advanced Material Development

Furan-based compounds are at the forefront of research into sustainable polymers and advanced materials, serving as bio-based alternatives to petroleum-derived chemicals. This compound is a precursor to monomers used in the production of innovative biopolymers.

The most notable application is in the synthesis of furan-based polyesters, such as polyethylene (B3416737) furanoate (PEF), which is positioned as a bio-based substitute for polyethylene terephthalate (B1205515) (PET). tue.nlresearchgate.net The pathway to these polymers often involves the monomer 2,5-furandicarboxylic acid (FDCA) or its diester, dimethyl furan-2,5-dicarboxylate (MFDC). tue.nljst.vn Furan derivatives like this compound are critical intermediates in the production of these monomers from biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). tue.nljst.vn

The rigid structure of the furan ring imparts desirable properties to the resulting polymers, including improved thermal stability and barrier properties compared to their petro-based counterparts. researchgate.net Research has demonstrated the enzymatic polymerization of furan-based diols, such as 2,5-bis(hydroxymethyl)furan (BHMF), with diacids to create a series of novel biobased furan polyesters. researchgate.net This underscores the potential of the furan scaffold, accessible from precursors like this compound, in creating high-performance, sustainable materials.

Table 1: Furan-Based Precursors and Resulting Polymers

| Precursor/Monomer | Resulting Polymer/Material | Key Application |

|---|---|---|

| Dimethyl furan-2,5-dicarboxylate (MFDC) tue.nl | Polyalkylene Furanoates (e.g., PEF) tue.nl | Bio-based alternative to PET for packaging |

| 2,5-Furandicarboxylic acid (FDCA) jst.vn | Furan-based Polyesters jst.vn | Monomer for biopolymer manufacturing |

| 2,5-Bis(hydroxymethyl)furan (BHMF) researchgate.net | Furan-aliphatic Polyesters researchgate.net | Materials for tissue engineering, specialty polymers |

Development of Novel Heterocyclic Scaffolds and Ring Systems

The furan ring in this compound is not merely a passive scaffold but an active participant in reactions that generate new heterocyclic systems. Its inherent reactivity allows it to be transformed into different, more complex ring structures, which is a key strategy in medicinal chemistry and materials science for exploring new chemical space.

One powerful transformation is the Diels-Alder reaction, where the furan acts as a diene to react with various dienophiles, constructing six-membered rings. This method has been used with related furan compounds to create bicyclic ethers, which can then be further modified into a wide array of carbocyclic and heterocyclic systems. mdpi.comnih.gov

Furthermore, the existing functional groups facilitate the synthesis of diverse derivatives. For example, the ester group can be converted into an amide by reacting it with different amines, leading to new furan-based amide scaffolds. orientjchem.org Researchers have successfully synthesized derivatives by creating amide linkages with molecules like tryptamine, generating new hybrid heterocyclic systems with potential biological activity. orientjchem.org The synthesis of 5-phenyl-furan-2-carboxylic acid derivatives for antimycobacterial research also showcases the use of the furan carboxylate structure to build novel, larger scaffolds by attaching other aromatic systems. mdpi.com

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

The furan-2-carboxylate (B1237412) scaffold is a privileged structure in medicinal and agrochemical research due to its presence in many bioactive molecules. This compound and its analogues are valuable intermediates for the synthesis of new therapeutic and crop protection agents.

Research has demonstrated that derivatives of the closely related methyl-5-(hydroxymethyl)-2-furan carboxylate possess significant biological activities. orientjchem.orgresearchgate.net These compounds have been evaluated for their anticancer properties against various cell lines, including HeLa and HepG2, with some derivatives showing promising cytotoxicity. orientjchem.orgresearchgate.net For instance, amine derivatives synthesized from the furan core have shown notable anticancer activity. orientjchem.org

In the field of anti-infective agents, furan-based scaffolds are also being actively investigated. A study focused on developing antimycobacterial agents synthesized methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate as part of a series of 5-phenyl-furan-2-carboxylic acids designed to interfere with iron homeostasis in mycobacteria. mdpi.com This highlights the utility of the furan-2-carboxylate core in designing targeted inhibitors. The synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives, which are crucial for creating antibiotics like Cefditoren, further illustrates the importance of carboxylate-functionalized heterocycles in developing pharmaceuticals. google.com

Table 2: Bioactive Molecules Derived from Furan-2-Carboxylate Scaffolds

| Base Scaffold/Intermediate | Synthesized Derivative/Target | Investigated Biological Activity |

|---|---|---|

| Methyl-5-(hydroxymethyl)-2-furan carboxylate orientjchem.org | Amine and Amide Derivatives (e.g., with tryptamine) | Anticancer (against HeLa, HepG2 cell lines), Antibacterial orientjchem.orgresearchgate.net |

| Methyl furan-2-carboxylate mdpi.com | Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | Antimycobacterial mdpi.com |

Natural Occurrence and Biosynthetic Pathway Elucidation for Furan 2 Carboxylates

Isolation from Microbial Sources (Bacteria, Fungi)

While the direct isolation of methyl 5-methoxyfuran-2-carboxylate from microbial sources is not extensively documented in publicly available research, several structurally similar furan-2-carboxylate (B1237412) derivatives have been identified in various fungi. These findings suggest that the core structure is a product of microbial metabolism and that variations, including methoxylation and methylation, are plausible.

A notable discovery was the isolation of 5-(3-methoxy-3-oxopropyl)-furan-2-carboxylic acid from the solid rice fermentation of Coriolopsis sp. J5, an endophytic fungus derived from the mangrove plant Ceriops tagal. researchgate.net This compound, while not identical, features both a carboxylic acid group and a methoxy (B1213986) group within its structure, indicating the enzymatic machinery for such modifications exists within this fungus.

Furthermore, the methyl ester of a closely related compound, methyl-5-(hydroxymethyl)furan-2-carboxylate , has been identified as a metabolite in the phytopathogenic fungus Curvularia lunata and the fungus Hericium erinaceum. nih.govmdpi.comresearchgate.net This compound is recognized as a nonspecific toxin that can lead to significant electrolyte leakage from host cell membranes and affect chlorophyll (B73375) synthesis in plants. mdpi.com

Additionally, research has identified methyl 5-methyl-2-furancarboxylate as a volatile organic compound released by the bacteria Saccharopolyspora erythraea and S. griseoflavus. nih.gov The presence of furan-2-carboxylates, specifically 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) and furan-2-carboxylic acid (FA) , has also been detected in agar, a common medium for bacterial culture. nih.gov These compounds have been shown to inhibit bacterial swarming and the production of extracellular polysaccharides at very low concentrations. nih.gov

Table 1: Microbial Sources of Related Furan-2-Carboxylates

| Compound Name | Microbial Source | Source Type |

|---|---|---|

| 5-(3-methoxy-3-oxopropyl)-furan-2-carboxylic acid | Coriolopsis sp. J5 | Endophytic Fungus |

| Methyl-5-(hydroxymethyl)furan-2-carboxylate | Curvularia lunata | Phytopathogenic Fungus |

| Methyl-5-(hydroxymethyl)furan-2-carboxylate | Hericium erinaceum | Fungus |

| Methyl 5-methyl-2-furancarboxylate | Saccharopolyspora erythraea | Bacterium |

| Methyl 5-methyl-2-furancarboxylate | Saccharopolyspora griseoflavus | Bacterium |

| 5-Hydroxymethylfuran-2-carboxylic acid | Found in agar | Gelling agent derived from seaweed |

| Furan-2-carboxylic acid | Found in agar | Gelling agent derived from seaweed |

Proposed Biosynthetic Routes for Related Furan (B31954) Compounds

The biosynthesis of furan-2-carboxylates has been investigated, particularly for the toxin methyl-(5-hydroxymethyl) furan-2-carboxylate (M5HF2C) in the fungus Curvularia lunata. mdpi.comresearchgate.net Research suggests a multi-step pathway that originates from the carbohydrate xylose.

The proposed biosynthetic route for M5HF2C in C. lunata involves the following key transformations:

Xylose to Furfural (B47365): The initial step is the conversion of xylose to furfural. mdpi.comresearchgate.net

Furfural to Furoic Acid: Furfural is then dehydrogenated to form furoic acid. This reaction is catalyzed by an alcohol dehydrogenase. mdpi.comresearchgate.net

Furoic Acid to M5HF2C: Furoic acid serves as an intermediate in the final steps to produce M5HF2C. mdpi.comresearchgate.net

Another proposed pathway suggests that the synthesis of M5HF2C originates from xylan, which is degraded to xylose. researchgate.net The xylose is then converted to acetyl-CoA through the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis (EMP pathway). researchgate.net A polyketide synthase (PKS) is then thought to be involved in the synthesis of the final M5HF2C molecule from acetyl-CoA. researchgate.net

For other furan compounds, such as furan fatty acids in some bacteria, the biosynthesis involves the modification of existing fatty acyl chains. researchgate.net This process includes methylation by S-adenosyl methionine (SAM)-dependent methylases. researchgate.net The enzymatic methylation of carboxylic acids is a key step in the biosynthesis of various natural products. nih.govresearchgate.netnih.gov Specifically, the carboxyl methyltransferase FtpM from Aspergillus fumigatus has been shown to methylate a range of aromatic dicarboxylic acids, including 2,5-furandicarboxylic acid (FDCA), to their corresponding methyl esters. nih.govnih.gov This enzymatic capability highlights a potential route for the formation of this compound from a corresponding dicarboxylic acid precursor.

**Table 2: Proposed Biosynthetic Pathway for Methyl-(5-hydroxymethyl)furan-2-carboxylate in *Curvularia lunata***

| Precursor | Intermediate | Enzyme/Process | Product |

|---|---|---|---|

| Xylan | Xylose | Degradation | Xylose |

| Xylose | Furfural | Conversion | Furfural |

| Furfural | - | Alcohol Dehydrogenase | Furoic Acid |

| Furoic Acid | - | Further enzymatic steps | Methyl-(5-hydroxymethyl)furan-2-carboxylate |

Alternative Proposed Pathway | Xylan | Xylose | Degradation | Xylose | | Xylose | Acetyl-CoA | PPP-EMP Pathway | Acetyl-CoA | | Acetyl-CoA | Polyketide | Polyketide Synthase (PKS) | Methyl-(5-hydroxymethyl)furan-2-carboxylate |

Metabolic Studies of Furan-2-Carboxylates in Biological Systems

The metabolism of furan-containing compounds has been a subject of significant research due to the potential toxicity of some derivatives. nih.govresearchgate.netnih.gov The primary metabolic activation of furan occurs in the liver, catalyzed by cytochrome P450 enzymes, particularly CYP2E1. nih.govresearchgate.netnih.gov This process transforms furan into a highly reactive and cytotoxic intermediate, cis-2-butene-1,4-dial (BDA). nih.govresearchgate.netnih.gov BDA can then react with cellular nucleophiles, such as glutathione (B108866) (GSH), proteins, and DNA, leading to cellular damage. nih.govresearchgate.net

The metabolism of furan and its derivatives can be influenced by the presence of other compounds. For instance, pretreatment with L-2-oxothiazolidine-4-carboxylate (OTZ), which induces liver GSH, has been shown to enhance the liver toxicity of 2-methylfuran (B129897) in rats. nih.gov

In the context of furan-2-carboxylates, their metabolic fate can vary. The enzymatic methylation of dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), has been demonstrated using the carboxyl methyltransferase FtpM from Aspergillus fumigatus. nih.govnih.gov This reaction proceeds under aqueous conditions and can lead to the formation of both mono- and dimethyl esters. nih.gov The efficiency of the second methylation step can be pH-dependent. nih.gov This enzymatic process represents a potential metabolic pathway for the formation of methyl esters of furan-2-carboxylates within biological systems.

Furthermore, furan-2-carboxylic acids themselves can exert biological effects. As mentioned earlier, 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) and furan-2-carboxylic acid (FA) have been shown to inhibit bacterial swarming at micromolar concentrations, suggesting an interaction with bacterial metabolic or signaling pathways. nih.gov

Future Research Avenues and Emerging Trends in Methyl 5 Methoxyfuran 2 Carboxylate Research

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The furan (B31954) nucleus is known for its susceptibility to electrophilic substitution, ideally at the 2- and 5-positions. ijabbr.com However, the specific electronic nature of methyl 5-methoxyfuran-2-carboxylate suggests a more nuanced reactivity profile that is yet to be fully explored. Future research will likely focus on leveraging the interplay between the methoxy (B1213986) and carboxylate groups to achieve novel chemical transformations.

Key areas for exploration include:

C-H Functionalization: Moving beyond classical electrophilic substitution, research into direct C-H functionalization at the C3 and C4 positions of the furan ring is a promising frontier. Catalytic systems that can selectively activate these C-H bonds in the presence of the existing functional groups would enable the synthesis of highly complex, tetra-substituted furans.

Cycloaddition Reactions: While furans can participate in Diels-Alder reactions, the specific substitution on this compound may alter its dienophilic or dienic character. mdpi.comresearchgate.net Investigating its participation in [4+2], [4+3], and other cycloaddition reactions could lead to the rapid construction of complex polycyclic scaffolds with potential biological or material applications.

Ring-Opening and Rearrangement Reactions: The electronic push-pull system may render the furan ring susceptible to novel nucleophilic attack or metal-catalyzed ring-opening reactions. These transformations could provide access to valuable acyclic building blocks that are not readily available through other synthetic routes.

Hydroxyalkylation/Alkylation Reactions: The hydroxyalkylation/alkylation of 2-methylfuran (B129897) with various carbonyl compounds is a known route to produce fuel precursors. mdpi.comresearchgate.net Similar acid-catalyzed reactions with this compound could be explored to synthesize new functional molecules, with the methoxy and carboxylate groups offering sites for further derivatization.

Development of Greener and More Efficient Synthetic Methodologies

The principles of green chemistry are becoming increasingly integral to modern synthetic chemistry. nih.gov Future efforts in the synthesis of this compound and its derivatives will prioritize sustainability, efficiency, and the use of renewable resources.

Emerging trends in this area include:

Biocatalytic Routes: The use of enzymes for the synthesis and modification of furan-based compounds is a rapidly growing field. acs.org Research could focus on identifying or engineering enzymes, such as oxidases or carboxylases, that can perform selective transformations on biomass-derived precursors, like 5-hydroxymethylfurfural (B1680220) (HMF), to yield the target molecule or its close analogues. nih.govacs.org

Carbon Dioxide as a C1 Building Block: Investigating the direct carboxylation of methoxy-substituted furans using carbon dioxide as a renewable C1 source represents a highly attractive green synthetic strategy. dntb.gov.uarsc.orgx-mol.com Developing catalytic systems that can facilitate this transformation under mild conditions would be a significant advancement. dntb.gov.uarsc.org

Flow Chemistry and Process Intensification: Transitioning from traditional batch synthesis to continuous flow processes can offer superior control over reaction parameters, improved safety, and higher yields. Developing a flow-based synthesis for this compound would enhance scalability and reduce waste.

Use of Renewable Feedstocks: The synthesis of furanic compounds is increasingly rooted in the conversion of lignocellulosic biomass. mdpi.comnih.gov Future synthetic strategies will likely focus on multi-step, one-pot processes that convert raw or partially processed biomass-derived platforms, such as furfural (B47365), directly into functionalized products like this compound, minimizing purification steps and solvent use. acs.orgrsc.org

Integration with Advanced Materials Science and Engineering

Furan-based monomers, particularly 2,5-furandicarboxylic acid (FDCA), are recognized as key building blocks for bio-based polymers like polyethylene (B3416737) furandicarboxylate (PEF), a promising alternative to petroleum-derived PET. acs.orgrsc.org The unique structure of this compound makes it an intriguing candidate for the development of next-generation functional materials.

Future research directions are anticipated in:

Functional Polymers: The incorporation of this compound as a monomer or co-monomer in polymerization reactions could lead to polyesters or polyamides with novel properties. The pendant methoxy group could enhance solubility, modify thermal properties, or serve as a handle for post-polymerization modification.

Stimuli-Responsive Materials: The furan ring can undergo reversible Diels-Alder reactions, a property that can be exploited to create self-healing or thermally responsive materials. Investigating how the substituents on this compound influence this reversibility could lead to the design of smart materials with tailored properties.

Organic Electronics: Heterocyclic aromatic compounds are foundational to the field of organic electronics. The defined electronic structure of this compound suggests its potential use as a building block for organic semiconductors, dye-sensitized solar cells, or organic light-emitting diodes (OLEDs), following suitable structural modifications.

| Property/Application Area | Potential Contribution of this compound | Rationale |

|---|---|---|

| Polymer Thermal Properties | Modification of glass transition temperature (Tg) and melting point (Tm). | The asymmetric structure and the presence of the methoxy group can disrupt chain packing, potentially lowering crystallinity compared to polymers from symmetric monomers like FDCA. |

| Solubility | Increased solubility in organic solvents. | The methoxy group can improve interactions with a wider range of solvents, facilitating polymer processing. |

| Functionalization Handle | Provides a site for post-polymerization modification. | The methoxy group could potentially be demethylated to a hydroxyl group, allowing for further chemical reactions to attach other functional moieties. |

| Adhesion and Surface Properties | Enhanced adhesion to polar substrates. | The polar ether and ester functionalities can improve interfacial interactions with various surfaces. |

Identification of Novel Biological Targets and Exploration of Therapeutic Potential (beyond current in vitro scope)

Furan-containing scaffolds are present in numerous biologically active compounds and approved drugs, exhibiting a wide spectrum of therapeutic activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects. ijabbr.comutripoli.edu.lynih.govresearchgate.net While some derivatives of furan carboxylates have been studied in vitro, significant opportunities exist to explore the therapeutic potential of this compound derivatives more deeply. ontosight.aiorientjchem.orgresearchgate.netontosight.ai

Future research should focus on:

Target Deconvolution: For derivatives that show promising activity in cell-based assays (e.g., cytotoxicity against cancer cells), identifying the specific molecular target (e.g., enzyme, receptor) is a critical next step. orientjchem.orgrsc.org Techniques like affinity chromatography, proteomics, and computational docking can be employed to elucidate the mechanism of action. Research on other furan derivatives has identified targets like salicylate (B1505791) synthase (MbtI) in mycobacteria, providing a template for such investigations. mdpi.com

In Vivo Efficacy and Pharmacokinetics: Moving beyond cell cultures, it is essential to evaluate the most promising compounds in preclinical animal models of disease. These studies would provide crucial data on efficacy, bioavailability, metabolism, and potential toxicity, which are necessary for any progression toward therapeutic development.

Exploration of New Therapeutic Areas: The broad bioactivity of the furan nucleus suggests that derivatives of this compound could be relevant for a range of diseases. utripoli.edu.lyresearchgate.net Systematic screening against panels of biological targets associated with neurodegenerative diseases, metabolic disorders, or viral infections could uncover entirely new therapeutic applications. The ability of furan compounds to act as bioisosteres for other aromatic rings offers a rational path for designing new drug candidates. ijabbr.com

| Potential Therapeutic Area | Rationale for Investigation | Key Research Objective |

|---|---|---|

| Oncology | Many furan derivatives exhibit cytotoxic activity against various cancer cell lines. orientjchem.orgresearchgate.netrsc.org | Synthesize a library of derivatives and screen for selective cytotoxicity; identify the specific cellular pathways being disrupted. |

| Infectious Diseases | The furan scaffold is a known pharmacophore in antimicrobial agents. ijabbr.comutripoli.edu.ly Furan-based compounds have been developed as inhibitors of mycobacterial iron acquisition. mdpi.com | Evaluate derivatives for activity against drug-resistant bacteria and fungi; explore novel mechanisms of antimicrobial action. |

| Neurodegenerative Diseases | Certain furan compounds have shown anticonvulsant and neuroprotective properties. utripoli.edu.lyresearchgate.net | Investigate the potential to modulate targets involved in Alzheimer's or Parkinson's disease, such as protein aggregation or oxidative stress. |

| Inflammatory Disorders | Anti-inflammatory activity is a recognized property of some furan derivatives. ontosight.aiorientjchem.org | Assess the ability of compounds to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes or cytokines. |

Advanced Analytical Techniques for Trace Analysis and Metabolomics in Research Contexts

As research into the synthesis, reactivity, and biological activity of this compound progresses, the need for sophisticated analytical methods to detect, quantify, and characterize it in complex mixtures becomes paramount. The analysis of furan derivatives, often volatile and present at trace levels, requires highly sensitive and selective techniques. mdpi.comresearchgate.net

Future analytical development should embrace: